
Prosomatostatin
Übersicht
Beschreibung
Prosomatostatin is a precursor protein that is enzymatically processed to generate somatostatin, a peptide hormone. Somatostatin plays a crucial role in inhibiting the release of various hormones, including growth hormone, insulin, and glucagon. This compound itself is a 92-amino acid polypeptide derived from a larger precursor protein, prethis compound, which consists of 116 amino acids .
Wissenschaftliche Forschungsanwendungen
Endocrine Regulation
Prosomatostatin is primarily known for its role in inhibiting the secretion of several hormones, including GH and prolactin (PRL). Studies have shown that Pro-SS has a greater and more prolonged inhibitory effect on GH release compared to somatostatin (SS) itself. This property makes Pro-SS a valuable tool for studying hormonal control mechanisms in both physiological and pathological conditions.
Key Findings:
- Pro-SS demonstrated a more significant reduction in PRL response to arginine stimulation than SS .
- The prolonged action of Pro-SS suggests its potential use in therapeutic settings where modulation of GH and PRL is required.
Cardiovascular Research
Recent studies have explored the relationship between N-terminal this compound (NT-proSST) levels and cardiovascular diseases (CVD). NT-proSST serves as a stable marker for evaluating somatostatin secretion, which is crucial given the short half-life of somatostatin itself.
Significant Insights:
- A study involving 5,389 participants indicated that elevated fasting plasma concentrations of NT-proSST were associated with an increased risk of developing diabetes and coronary artery disease (CAD) .
- The analysis utilized Cox proportional hazards models to adjust for traditional cardiovascular risk factors, revealing a correlation between NT-proSST levels and all-cause mortality as well as cardiovascular mortality .
Growth Disorders
This compound's role in growth disorders has been investigated, particularly its expression in specific brain regions such as the hypothalamus. Research indicates that pro-SS messenger RNA is present in the periventricular nucleus, suggesting its involvement in growth regulation .
Research Implications:
- Understanding the processing of this compound can provide insights into growth-related pathologies and potential therapeutic targets for growth disorders.
Processing Insights:
- Studies have identified bioactive products generated from this compound after cleavage, which may contribute to its regulatory functions .
- The identification of specific peptides derived from pro-SS may pave the way for novel therapeutic agents targeting hormonal imbalances.
Data Summary Table
Wirkmechanismus
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This compound undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
this compound affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from this compound, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that this compound may also have a short half-life and rapid clearance from the body.
Result of Action
The result of this compound’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment this compound (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of this compound.
Biochemische Analyse
Biochemical Properties
Prosomatostatin interacts with various enzymes and proteins in biochemical reactions. It is processed into somatostatin-14 and somatostatin-28, which repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas . The nature of these interactions involves the binding of these peptides to specific receptors, modulating their activity .
Cellular Effects
This compound and its derived peptides have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they inhibit the release of growth hormone from the pituitary gland and regulate the synthesis of glucagon and insulin in the pancreas .
Molecular Mechanism
The molecular mechanism of action of this compound involves its processing into somatostatin-14 and somatostatin-28, which then exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is processed into somatostatin-14 and somatostatin-28, which then exert their effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is processed into somatostatin-14 and somatostatin-28, which then interact with various enzymes and cofactors . These peptides are involved in the regulation of glucagon and insulin synthesis in the pancreas, indicating their role in metabolic pathways .
Subcellular Localization
Given its role in the production of somatostatin-14 and somatostatin-28, it is likely that it is directed to specific compartments or organelles for processing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prosomatostatin can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled as their Na-tert-butyloxycarbonyl derivatives, and reactive side chains are protected using various protecting groups such as 4-methylbenzyl for cysteine and benzyl for threonine and serine .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the protein, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Prosomatostatin undergoes several post-translational modifications, including cleavage by specific proteases to generate active forms of somatostatin. These reactions are crucial for its biological activity .
Common Reagents and Conditions:
Proteolytic Cleavage: Enzymes such as prohormone convertases are involved in the cleavage of this compound to generate somatostatin-14 and somatostatin-28.
Oxidation and Reduction: These reactions can affect the disulfide bonds within the peptide, altering its stability and activity.
Major Products: The primary products of this compound processing are somatostatin-14 and somatostatin-28, both of which have distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
Somatostatin-14: A shorter form of somatostatin with 14 amino acids.
Somatostatin-28: A longer form with 28 amino acids.
Cortistatin: A peptide structurally related to somatostatin but produced by a different gene
Uniqueness: Prosomatostatin is unique in that it serves as a precursor to multiple active forms of somatostatin, each with distinct biological functions. This allows for a diverse range of regulatory effects on hormone secretion and cellular activity .
Biologische Aktivität
Prosomatostatin is a prohormone that serves as a precursor to several biologically active peptides, including somatostatin-14 (S-14) and somatostatin-28 (S-28). This compound has garnered attention due to its significant role in regulating various physiological processes, including hormone secretion, glucose metabolism, and potential implications in cardiovascular health. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Structure and Processing
This compound consists of 92 amino acids and is processed into several biologically active forms. The C-terminal fragments include somatostatin-14 and somatostatin-28, which exhibit distinct biological activities. The N-terminal segment, particularly the N-terminal this compound (NT-proSST), has been identified as a stable marker for measuring somatostatin levels in plasma, as it reflects the secretion of its active forms .
Hormonal Regulation
This compound plays a critical role in the inhibition of multiple hormones:
- Insulin : this compound inhibits insulin release more effectively than somatostatin itself, with studies indicating it suppresses insulin levels approximately five times more potently on a weight basis .
- Growth Hormone (GH) : It significantly lowers plasma GH levels, maintaining this suppression for at least 90 minutes post-administration in vivo .
- Prolactin : Similar inhibitory effects are observed with prolactin secretion, highlighting this compound's extensive regulatory influence on endocrine functions .
Cardiovascular Implications
A notable study investigated the association between fasting plasma concentrations of NT-proSST and the risk of developing diabetes and coronary artery disease (CAD). In a cohort of 5,389 participants over a mean follow-up of 5.6 years, higher levels of NT-proSST were linked to an increased risk of diabetes and all-cause mortality. Specifically, for each logarithmic increase in NT-proSST levels, the hazard ratio for CAD was 1.24 (95% CI: 1.15–1.33) .
Postprandial Responses
Research has also demonstrated that after nutrient intake, S-28 levels significantly increase, suggesting its role as a hormone involved in modulating nutrient absorption and metabolism. This postprandial response indicates that S-28 may influence metabolic processes beyond its inhibitory effects on hormone secretion .
Comparative Analysis of this compound Forms
The following table summarizes the biological activities associated with different forms of this compound-derived peptides:
Peptide Form | Biological Activity | Source |
---|---|---|
Somatostatin-14 | Inhibits insulin, glucagon, GH | Pancreas |
Somatostatin-28 | Modulates postprandial nutrient absorption | Small intestine |
N-terminal this compound (NT-proSST) | Marker for somatostatin secretion; linked to CAD and diabetes risk | Plasma |
Eigenschaften
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73032-94-7 | |
Record name | Somatostatin-28 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.